

Probing GRAMD1A Function: Application Notes for Aster-A Ligand Chemical Probes

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Compound of Interest		
Compound Name:	Aster-A Ligand-3	
Cat. No.:	B12363589	Get Quote

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Introduction

GRAM domain-containing protein 1A (GRAMD1A), also known as Aster-A, is an endoplasmic reticulum (ER)-anchored protein that plays a crucial role in the non-vesicular transport of cholesterol from the plasma membrane (PM) to the ER.[1][2][3] This function is critical for maintaining cholesterol homeostasis and has significant implications for various cellular processes, including signal transduction and membrane dynamics. Dysregulation of GRAMD1A has been linked to several diseases, making it an attractive target for therapeutic intervention and a subject of intense research.

This document provides detailed application notes and protocols for utilizing chemical probes that target GRAMD1A. These probes, including the 'autogramin' series and other synthetic ligands, serve as invaluable tools for investigating the biological functions of GRAMD1A and for the development of novel therapeutics.

GRAMD1A: A Key Regulator of Cellular Cholesterol and Signaling

GRAMD1A is a multi-domain protein consisting of a GRAM (Glucosyltransferases, Rab-like GTPase activators and Myotubularins) domain, a StART-like (Steroidogenic Acute Regulatory protein-related lipid Transfer) domain, and a transmembrane helix.[4] The GRAM domain acts







as a sensor for accessible cholesterol in the plasma membrane, while the StART-like domain is responsible for binding and transferring cholesterol to the ER.[4] Through this mechanism, GRAMD1A influences the cholesterol content of the ER, which in turn impacts cellular signaling pathways.

Notably, GRAMD1A has been implicated in the regulation of:

- Autophagy: GRAMD1A is recruited to sites of autophagosome initiation and its cholesterol transfer activity is required for autophagosome biogenesis.[2][4] Chemical probes that inhibit GRAMD1A can therefore be used to modulate autophagy.[5]
- Hedgehog (Hh) Signaling: The Hh signaling pathway, critical in embryonic development and cancer, is dependent on cholesterol modification of the Smoothened (SMO) protein. By controlling cholesterol availability in the ER, GRAMD1A can influence Hh pathway activation.
 [6]

Chemical Probes for GRAMD1A

Several small molecules have been identified as inhibitors of GRAMD1A, serving as valuable chemical probes to study its function. These compounds primarily target the StART-like domain, competing with cholesterol binding.

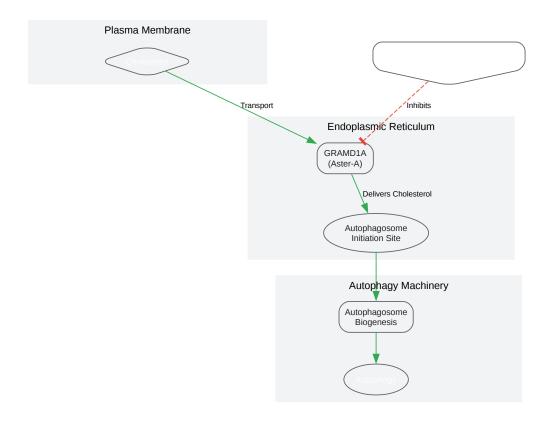


Chemical Probe	Target Domain	Reported Affinity/Potency	Reference(s)
Autogramin-2	StART-like	IC50: 349 ± 51 nM (in competition with 22-NBD-cholesterol) Ki: 290 nM	[7]
Bodipy-autogramin	StART-like	Kd: 49 ± 12 nM (direct binding) Kd: 52 ± 4 nM (to GRAMD1A with PH-GRAM and StART domains)	[4]
25-hydroxycholesterol	StART-like	IC50: 137 ± 27 nM (in competition with 22- NBD-cholesterol) Ki: 114 nM	[7]
Al-3d	StART-like	Potent inhibitor of all three Aster proteins (GRAMD1A, 1B, 1C)	[8]

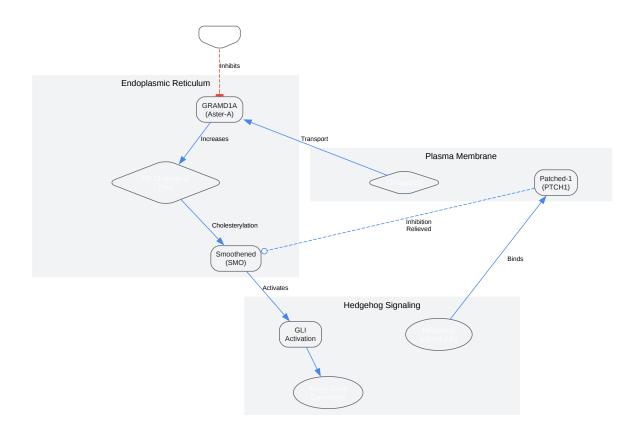
Signaling Pathway Diagrams

To visualize the role of GRAMD1A in key cellular processes, the following signaling pathway diagrams are provided.



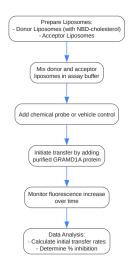












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